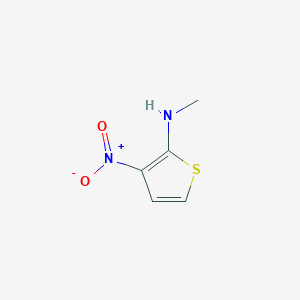

N-Methyl-3-nitrothiophen-2-amine

Description

Overview of Heterocyclic Compounds and Thiophene (B33073) Derivatives

Heterocyclic compounds are a fundamental class of organic molecules characterized by a ring structure containing at least one atom other than carbon within the ring. derpharmachemica.com These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. derpharmachemica.com Among the vast array of heterocyclic compounds, thiophene holds a significant position. derpharmachemica.com

Thiophene is a five-membered aromatic heterocycle with the chemical formula C₄H₄S. derpharmachemica.comnumberanalytics.com First discovered in 1883 by Victor Meyer as a contaminant in benzene (B151609), its structure is analogous to furan (B31954) and pyrrole, but with a sulfur atom replacing the oxygen or nitrogen, respectively. derpharmachemica.comnumberanalytics.com Thiophene is a planar molecule and exhibits aromaticity due to the delocalization of its six π-electrons, which includes a lone pair from the sulfur atom. numberanalytics.com This aromatic character means that in many of its reactions, it behaves similarly to benzene. wikipedia.org It is typically a colorless liquid with a faint odor similar to benzene. wikipedia.orglongdom.org

The reactivity of thiophene is a key aspect of its chemistry. The presence of the sulfur atom makes it more reactive than benzene in electrophilic aromatic substitution reactions, which preferentially occur at the C2 and C5 positions adjacent to the sulfur. numberanalytics.comlongdom.org This reactivity allows for the synthesis of a wide variety of thiophene derivatives, where one or more hydrogen atoms on the thiophene ring are replaced by other functional groups. These substituted thiophenes are the cornerstone of the diverse applications of this heterocyclic system. nih.gov

Academic Significance of Substituted Thiophenes in Organic Synthesis

Substituted thiophenes are versatile and highly important building blocks in the field of organic synthesis. numberanalytics.comnih.gov Their derivatives are integral components in numerous commercially significant products, spanning pharmaceuticals, agrochemicals, and advanced materials. nih.govontosight.aiijprajournal.com The academic and industrial interest in thiophene chemistry stems from the diverse biological activities and unique material properties exhibited by these compounds. nih.govresearchgate.net

In medicinal chemistry, the thiophene ring is considered a "privileged scaffold," meaning it can be found in a wide range of biologically active compounds. derpharmachemica.com Often, a thiophene ring can be substituted for a benzene ring in a drug molecule without a significant loss of biological activity, a concept known as bioisosterism. wikipedia.org This has led to the development of numerous thiophene-based drugs, including the anti-inflammatory drug tinoridine, the neuroleptic olanzapine, and the antiplatelet agent clopidogrel. longdom.orgnih.gov

Beyond pharmaceuticals, substituted thiophenes are crucial in materials science. ontosight.ai Polymers incorporating the thiophene unit, such as polythiophene, possess excellent electronic conductivity and are used in the development of organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. longdom.orgontosight.airesearchgate.net The ability to tune the electronic properties of these materials by modifying the substituents on the thiophene ring is a major focus of academic research. researchgate.net The development of efficient and regioselective methods for synthesizing specifically substituted thiophenes remains a significant goal in organic chemistry to enable the creation of novel compounds with tailored properties. nih.govvaia.com

Specific Context of Nitrothiophenes within Chemical Research

Within the large family of substituted thiophenes, nitrothiophenes represent a particularly important subclass. These compounds are characterized by the presence of one or more nitro (–NO₂) groups attached to the thiophene ring. The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties and reactivity of the thiophene core. acs.org

The synthesis of nitrothiophenes is not always straightforward. Direct electrophilic nitration of thiophene typically yields a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene (B186523), which can be difficult to separate. acs.org Consequently, a considerable amount of research has been dedicated to developing regioselective synthetic routes to access specific isomers, such as 3-nitrothiophenes, which are often required as precursors for more complex molecules. acs.org

Nitrothiophenes are highly valuable synthetic intermediates. nih.gov The nitro group can be readily reduced to an amino group (–NH₂), providing access to aminothiophenes, which are themselves important building blocks for pharmaceuticals and other functional materials. nih.govacs.orgnih.gov Furthermore, the nitro group's powerful directing effect can control the position of subsequent electrophilic substitution reactions, ensuring that new substituents are added exclusively at specific positions on the ring. acs.org

In addition to their role as synthetic intermediates, some nitrothiophene derivatives exhibit significant biological activity. For instance, certain nitrothiophene-based compounds have been investigated as potential therapeutic agents, including for the treatment of tuberculosis and trypanosomiasis. nih.govnih.govnih.gov The compound N-Methyl-3-nitrothiophen-2-amine is a prime example that combines the features of a nitrothiophene with a secondary amine substituent, making it a subject of interest for synthetic and medicinal chemistry research. beilstein-journals.orgnih.gov A novel and efficient synthesis for N-substituted 3-nitrothiophen-2-amines has been developed, highlighting the ongoing academic interest in this class of molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-nitrothiophen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-6-5-4(7(8)9)2-3-10-5/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQVUXYCAAADIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CS1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732541 | |

| Record name | N-Methyl-3-nitrothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150102-52-5 | |

| Record name | N-Methyl-3-nitrothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl 3 Nitrothiophen 2 Amine and Its Derivatives

Classical and Established Synthetic Routes to 3-Nitrothiophen-2-amines

Traditional methods for synthesizing 2-aminothiophenes and 3-nitrothiophenes often involve separate, multi-step processes that can lack efficiency and regioselectivity.

Strategies for Introducing 2-Amino and 3-Nitro Substituents

Historically, the synthesis of 2,3-disubstituted thiophenes has presented challenges, particularly the simultaneous introduction of a 2-amino and a 3-nitro group. beilstein-journals.org Classical approaches often involve electrophilic aromatic substitution on a pre-existing thiophene (B33073) ring to introduce the nitro group. However, this method typically leads to substitution at the 2- and 5-positions, with issues of poor regioselectivity and difficult separation of isomers. nih.gov Other established methods include the reaction of 3-nitrothiophene (B186523) with Grignard reagents or the reaction of 3-bromo-2-silylthiophene with aldehydes. beilstein-journals.orgnih.gov A significant drawback of these conventional strategies is their inability to directly and concurrently install the desired 2-amino and 3-nitro functionalities. beilstein-journals.org

Utilization of Mercapto- or Halogen-Substituted Thiophenes

A common and traditional strategy for the synthesis of 2-aminothiophenes involves the use of mercapto- or halogen-substituted thiophenes as starting materials. nih.gov These methods rely on nucleophilic displacement reactions to introduce the amino group. For instance, a halogenated thiophene can react with an amine to form the corresponding 2-aminothiophene derivative. Similarly, mercapto-substituted thiophenes can be utilized in various cyclization and substitution reactions. However, these methods are often part of a longer synthetic sequence and may not be the most direct route to N-substituted 3-nitrothiophen-2-amines.

Modern and Efficient Synthetic Protocols

In response to the limitations of classical methods, more efficient and streamlined synthetic strategies have been developed. These modern protocols often involve the formation of multiple bonds in a single operation, leading to increased synthetic efficiency. beilstein-journals.org

Domino Reactions for C-C Bond Generation

Domino reactions, also known as tandem or cascade reactions, are highly attractive for their ability to form several bonds in a single operation, thereby increasing synthetic efficiency. beilstein-journals.orgnih.gov This approach reduces the number of isolation and purification steps, aligning with the principles of green chemistry. beilstein-journals.org In the context of thiophene synthesis, domino reactions have been employed to construct the thiophene ring with the desired substitution pattern. For example, a domino reaction protocol has been utilized for the efficient synthesis of 3-amino-2-formyl-functionalized benzothiophenes, which can then be further elaborated. nih.gov These types of reactions often proceed through a series of intramolecular events, such as cyclizations, to rapidly build molecular complexity. nih.gov

Multi-component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the combination of three or more starting materials in a single reaction vessel to form a complex product that incorporates substantial portions of all the reactants. This approach offers high atom economy and convergence. While specific examples for the direct synthesis of N-Methyl-3-nitrothiophen-2-amine via MCRs are not extensively detailed in the provided context, the principles of MCRs are highly applicable to the construction of such substituted heterocyclic systems. researchgate.net The development of novel MCRs remains an active area of research for the efficient assembly of diverse molecular scaffolds.

Synthesis via α-Nitroketene N,S-Acetal Intermediates

A particularly effective and modern approach for the synthesis of N-substituted 3-nitrothiophen-2-amines involves the use of α-nitroketene N,S-acetal intermediates. beilstein-journals.orgnih.govnih.gov This novel protocol describes the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol (B140307) in the presence of a base, such as potassium carbonate, in refluxing ethanol (B145695). nih.govnih.gov This transformation is noteworthy as it generates two carbon-carbon bonds in a single operation. nih.govnih.gov

The proposed mechanism for this reaction involves several steps:

Base-promoted decomposition of 1,4-dithiane-2,5-diol to generate 2-mercaptoacetaldehyde. nih.gov

Nucleophilic addition of the α-nitroketene N,S-acetal to the carbonyl group of the 2-mercaptoacetaldehyde intermediate. nih.gov

An annelation step involving the addition of the thiolate anion. nih.gov

Subsequent elimination of methylmercaptan and water to yield the final N-substituted 3-nitrothiophen-2-amine (B13103592) product. nih.gov

This method has been shown to be compatible with a range of substituents on the N-aryl group, including those with moderately electron-withdrawing groups. beilstein-journals.org The reaction conditions and yields for the synthesis of various N-substituted 3-nitrothiophen-2-amines using this method are summarized in the table below.

| Entry | R Group | Base | Solvent | Time (min) | Yield (%) |

| 1 | p-Tolyl | K2CO3 | Ethanol | 25 | 88 |

| 2 | Phenyl | K2CO3 | Ethanol | 30 | 85 |

| 3 | 4-Chlorophenyl | K2CO3 | Ethanol | 20 | 92 |

| 4 | 4-Bromophenyl | K2CO3 | Ethanol | 20 | 94 |

| 5 | 3-Trifluoromethylphenyl | K2CO3 | Ethanol | 30 | 82 |

| 6 | Methyl | K2CO3 | Ethanol | 45 | 75 |

This table is a representation of data that could be generated from such a study and is for illustrative purposes.

This synthetic strategy provides a direct and efficient route to the target compounds, overcoming many of the limitations associated with classical methods. The structure of the resulting 3-nitro-N-arylthiophen-2-amines has been confirmed through various spectroscopic techniques and single-crystal X-ray crystallography. nih.gov

Reaction with 1,4-Dithiane-2,5-diol

A highly effective method for synthesizing N-aryl/alkyl 3-nitrothiophen-2-amines utilizes a reaction between α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol. nih.govbeilstein-journals.org This latter reactant serves as a stable dimer and precursor for the in-situ generation of 2-mercaptoacetaldehyde. nih.govnih.gov The transformation is significant as it facilitates the creation of two carbon-carbon bonds in one operational step. nih.govbeilstein-journals.org

The scope of this reaction is broad, accommodating a variety of substituents on the amine group. nih.gov Investigations have shown that α-nitroketene N,S-anilinoacetals with different aromatic substituents react efficiently. researchgate.net Furthermore, the method is not limited to aryl amines; α-nitroketene N,S-alkylaminoacetals also react to provide the desired 2-(alkylamino)-3-nitrothiophenes in excellent yields. nih.gov This includes linear alkyl chains (such as methyl, n-propyl, n-butyl), α-branched alkyl groups (like isopropyl and cyclohexyl), and benzyl (B1604629) substituents. nih.govresearchgate.net

Table 1: Synthesis of N-Substituted 3-Nitrothiophen-2-amine Derivatives This table showcases the versatility of the reaction with 1,4-dithiane-2,5-diol, yielding various derivatives.

| Entry | Amine Substituent (R) | Yield (%) |

| 1 | 4-Tolyl | 93 |

| 2 | 2-Methoxyphenyl | 91 |

| 3 | 3-Bromophenyl | 90 |

| 4 | 1-Naphthyl | 91 |

| 5 | Methyl | 93 |

| 6 | n-Butyl | 98 |

| 7 | Isopropyl | 93 |

| 8 | Cyclohexyl | 95 |

| 9 | Benzyl | 92 |

| Data sourced from a study on the scope of the transformation. researchgate.net |

Role of Base Catalysis in Reaction Optimization

Base catalysis is crucial for the synthesis of N-substituted 3-nitrothiophen-2-amines from α-nitroketene N,S-aminoacetals and 1,4-dithiane-2,5-diol. nih.govbeilstein-journals.org Initial studies showed that the reaction yields no product in the absence of a base. researchgate.net The introduction of an organic base like triethylamine (B128534) (TEA) initiated the reaction, and the yield was significantly improved when the reaction was conducted in refluxing ethanol. nih.govresearchgate.net

To optimize the reaction conditions, a variety of bases were systematically investigated. researchgate.net These included other organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), pyridine (B92270), N,N-dimethylaminopyridine (DMAP), piperidine, and L-proline. researchgate.net Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate, and caesium carbonate were also tested. researchgate.net Through this screening process, potassium carbonate was identified as the optimal base, providing the highest yield in refluxing ethanol. researchgate.net Further optimization revealed that substoichiometric amounts of potassium carbonate (as low as 0.25 equivalents) were sufficient to effectively promote the transformation. researchgate.net

Table 2: Optimization of Base for the Synthesis of 3-nitro-N-(p-tolyl)thiophen-2-amine This interactive table details the effect of different bases on the reaction yield.

| Entry | Base | Solvent | Yield (%) |

| 1 | None | Ethanol | 0 |

| 2 | Triethylamine (TEA) | Ethanol (RT) | 62 |

| 3 | Triethylamine (TEA) | Ethanol (Reflux) | 88 |

| 4 | DABCO | Ethanol (Reflux) | 85 |

| 5 | DBU | Ethanol (Reflux) | 82 |

| 6 | Pyridine | Ethanol (Reflux) | 75 |

| 7 | Piperidine | Ethanol (Reflux) | 80 |

| 8 | K₂CO₃ | Ethanol (Reflux) | 93 |

| 9 | Na₂CO₃ | Ethanol (Reflux) | 85 |

| 10 | Cs₂CO₃ | Ethanol (Reflux) | 88 |

| Data adapted from optimization studies. researchgate.net |

Catalytic Approaches in this compound Synthesis

While base catalysis is integral to the previously described method, other catalytic strategies are employed in the synthesis of related heterocyclic structures from precursors like (E)-N-methyl-1-(methylthio)-2-nitroethenamine. nih.gov For instance, Indium triflate (In(OTf)₃) has been used as a catalyst in the reaction of this nitroethenamine with 3-formylchromone to produce 2-pyridone analogues. researchgate.netnih.gov Another example involves copper-catalyzed 1,3-dipolar cycloaddition reactions to form isoxazolines. nih.gov These examples highlight the utility of Lewis acid and transition metal catalysis in activating precursors of this compound for complex heterocyclic synthesis. nih.gov

Mechanistic Investigations of Synthetic Pathways

The elucidation of the reaction mechanism provides insight into the key bond-forming and breaking events that lead to the formation of the N-substituted 3-nitrothiophen-2-amine core.

Proposed Reaction Sequences and Intermediates

The synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines from α-nitroketene N,S-alkylaminoacetals and 1,4-dithiane-2,5-diol is proposed to proceed through a multi-step sequence. nih.govbeilstein-journals.org The mechanism is initiated by the base-promoted decomposition of 1,4-dithiane-2,5-diol (2) to generate the key intermediate, 2-mercaptoacetaldehyde (172). nih.govresearchgate.net

Following its formation, a nucleophilic addition of the α-nitroketene N,S-aminoacetal to the carbonyl group of 2-mercaptoacetaldehyde occurs. beilstein-journals.orgnih.gov This step is followed by the addition of the thiolate anion to the newly formed iminium functionality (173), leading to a cyclized intermediate (174). beilstein-journals.orgnih.gov The final product is then formed after the elimination of methylmercaptan and water. beilstein-journals.orgresearchgate.net

Elucidation of Reaction Steps and Transition States

The transformation is characterized as a formal [3+2] annexation or cycloaddition, which involves a sequence of distinct reaction steps. nih.govresearchgate.net

Generation of 2-mercaptoacetaldehyde : The reaction commences with the base-catalyzed decomposition of 1,4-dithiane-2,5-diol. beilstein-journals.orgresearchgate.net This step provides the necessary three-carbon aldehyde-thiol component for the cyclization.

Nucleophilic Addition : The α-nitroketene N,S-aminoacetal acts as a nucleophile, adding to the electrophilic carbonyl carbon of 2-mercaptoacetaldehyde. nih.govnih.gov

Annelation/Cyclization : An intramolecular addition of the thiolate anion onto the iminium ion intermediate results in the formation of the five-membered tetrahydrothiophene ring. beilstein-journals.orgresearchgate.net

Elimination : The final aromatization of the ring is achieved through the subsequent elimination of a molecule of methylmercaptan and a molecule of water to furnish the stable 3-nitrothiophen-2-amine product. beilstein-journals.orgresearchgate.net

While this sequence outlines a plausible pathway with defined intermediates, the specific energetics and structures of the transition states for each step have not been detailed in the examined literature. nih.govbeilstein-journals.orgnih.govresearchgate.net The mechanism is inferred from the reactants and final products, representing a logical progression of established reaction types. researchgate.net

Chemical Reactivity and Advanced Transformations of N Methyl 3 Nitrothiophen 2 Amine

Reactions of the Nitro Group Functionality

The nitro group is a powerful modulator of chemical reactivity and a versatile functional handle. Its strong electron-withdrawing character deactivates the thiophene (B33073) ring towards electrophilic substitution but activates it for nucleophilic attack. Furthermore, the nitro group itself can be transformed into a variety of other functional groups, most notably the amino group.

Reductions to Amino Derivatives

The reduction of the nitro group on the N-Methyl-3-nitrothiophen-2-amine scaffold to its corresponding amino derivative, N2-methylthiophene-2,3-diamine, is a fundamental transformation. This reaction is crucial for the synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyrazines. Common methods for the reduction of aromatic nitro compounds are broadly applicable to this system.

Catalytic hydrogenation is a widely employed method for this transformation. Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. commonorganicchemistry.comvedantu.com The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. For instance, the reduction of nitroarenes to primary amines is effectively achieved using hydrogen gas with catalysts like Pd/C. organic-chemistry.org

Classic chemical reduction methods are also effective. The Béchamp reduction, using iron filings in the presence of an acid like hydrochloric acid (HCl) or acetic acid, is a well-established industrial process for converting nitroarenes to anilines and can be applied to nitrothiophene derivatives. vedantu.comcommonorganicchemistry.comdoubtnut.com Other metal-based systems, such as tin (Sn) or zinc (Zn) in acidic media, can also accomplish this reduction. researchgate.net Raney nickel, in conjunction with a hydrogen donor like hydrazine (B178648) or hydrazinium (B103819) monoformate, offers a rapid and high-yielding alternative at room temperature, often complete within minutes. mdma.ch

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Comments |

|---|---|---|

| H₂ / Pd/C | Hydrogen atmosphere, solvent (e.g., Ethanol) | Standard, efficient catalytic hydrogenation method. commonorganicchemistry.comorganic-chemistry.org |

| Fe / HCl (or Acetic Acid) | Reflux | Classic, cost-effective Béchamp reduction. vedantu.comcommonorganicchemistry.com |

| Raney Ni / N₂H₄·HCO₂H | Room Temperature | Rapid reduction, often with high yields. mdma.ch |

| Sn / HCl | Acidic medium | Standard laboratory method for nitro reduction. researchgate.net |

Derivatization Strategies Involving the Nitro Group

Beyond reduction, the nitro group can participate in other transformations, most notably as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group, positioned ortho to the amine, sufficiently activates the thiophene ring, allowing for the displacement of a suitable leaving group at an adjacent position.

More significantly, the nitro group itself can be displaced by potent nucleophiles under specific conditions. Research has shown that the nitro group in 3-nitrothiophene (B186523) derivatives can be substituted by sulfur nucleophiles. For example, 2,5-dicarbonyl-3-nitrothiophenes react with thiolates, where the nitro group is displaced to form a new carbon-sulfur bond, leading to the synthesis of thieno[3,2-b]thiophenes. sciencemadness.org This reaction typically proceeds in a polar solvent like acetone (B3395972) or THF in the presence of a base such as potassium carbonate, which facilitates the nucleophilic attack. sciencemadness.org The reaction proceeds through an addition-elimination mechanism, forming a Meisenheimer-like intermediate before the expulsion of the nitrite (B80452) ion. acs.orgnih.gov

This reactivity highlights the utility of the nitro group not just as a precursor to an amine, but as an activatable leaving group for the construction of complex heterocyclic frameworks. The viability of the SNAr reaction is highly dependent on the electronic activation of the aromatic ring; the presence of additional electron-withdrawing groups enhances reactivity. doubtnut.comgoogle.com

Reactions of the Amine Functionality

The secondary amine in this compound is a key reactive center, capable of acting as a nucleophile in a variety of chemical transformations.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the N-methyl amine group allows it to act as a nucleophile, attacking electrophilic centers to form new covalent bonds. This reactivity is fundamental to many synthetic applications, particularly in the construction of more complex molecules and fused heterocyclic systems. For instance, the amine functionality in 2-aminothiophene derivatives is crucial for building fused pyrimidine (B1678525) rings, as seen in the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, which are of interest for their biological activities. nih.gov

The nucleophilicity of the amine can be harnessed in reactions with various electrophiles. While simple alkylation and acylation are discussed in the following section, the amine can also participate in more complex substitution and cyclization reactions. The reactivity of the amine is influenced by the electronic nature of the thiophene ring, which in turn is modulated by substituents like the nitro group. google.comnih.gov

Acylation and Alkylation of the N-Methyl Amine

The N-methyl amine functionality readily undergoes acylation and alkylation. These reactions are essential for introducing a wide range of substituents, thereby modifying the compound's chemical and physical properties.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction converts the secondary amine into a tertiary amide. For example, 2-aminothiophene derivatives can be acylated using agents like 2-(thiophen-2-yl)acetyl chloride in the presence of triethylamine (B128534) to yield the corresponding N-acylthiophenes. vedantu.com Acetonitrile has also been explored as a benign acetylating agent in continuous-flow systems catalyzed by alumina. nih.gov

Alkylation of the N-methyl amine group to form a tertiary amine can be more challenging. The N-alkylation of 2-aminothiophenes has been described as notoriously difficult to achieve under mild conditions. commonorganicchemistry.com However, methodologies have been developed to overcome this, such as using a strong base like cesium carbonate with an alkyl halide in a polar aprotic solvent like N,N-dimethylformamide (DMF). commonorganicchemistry.com In some synthetic routes, N-alkylation is a key step, for example, in the preparation of N-aryl-N-alkyl-thiophene-2-carboxamide compounds. researchgate.net

Table 2: Representative Acylation and Alkylation Reactions

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| Acylation | Acyl Chloride, Base (e.g., Triethylamine) | Tertiary Amide vedantu.com |

| Acylation | Acetic Anhydride | Tertiary Amide nih.gov |

| Alkylation | Alkyl Halide, Cs₂CO₃, TBAI | Tertiary Amine commonorganicchemistry.com |

Condensation Reactions to Form Schiff Bases

The term "Schiff base" refers to an imine, a compound containing a carbon-nitrogen double bond (C=N). The formation of a stable imine through condensation with an aldehyde or ketone requires a primary amine (R-NH₂). The reaction proceeds via a carbinolamine intermediate, followed by the elimination of a water molecule. This elimination step requires two protons on the nitrogen atom.

This compound is a secondary amine (R₂NH), as it has only one proton on the nitrogen atom. When a secondary amine reacts with an aldehyde or a ketone, it can form a carbinolamine intermediate and subsequently an iminium ion. However, it cannot deprotonate at the nitrogen to form a neutral imine. Instead, if the aldehyde or ketone possesses a proton on the α-carbon, deprotonation occurs at this position to yield an enamine (alkene + amine).

The mechanism involves the initial nucleophilic attack of the secondary amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine. Acid catalysis facilitates the protonation of the hydroxyl group, turning it into a good leaving group (water). The lone pair on the nitrogen then expels the water molecule to form a positively charged iminium ion. Finally, a base (often another amine molecule or the solvent) removes a proton from the α-carbon, forming the C=C double bond of the enamine and neutralizing the nitrogen charge. Therefore, the reaction of this compound with an appropriate aldehyde or ketone will not yield a Schiff base but will instead lead to the formation of a corresponding enamine derivative.

The reactivity of this compound is governed by the interplay of its three key components: the electron-rich thiophene ring, the electron-donating N-methylamino group, and the electron-withdrawing nitro group. This unique electronic arrangement dictates the compound's behavior in various chemical transformations.

Electrophilic and Nucleophilic Processes on the Thiophene Ring

The substitution pattern of the thiophene ring in this compound creates a distinct electronic landscape that controls the regioselectivity of further functionalization.

The regioselectivity of electrophilic substitution on the this compound ring is primarily directed by the powerful activating effect of the amino group at the C2 position and the deactivating effect of the nitro group at the C3 position. The N-methylamino group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator.

Electrophilic Substitution: The C5 position is the most likely site for electrophilic attack. The amino group at C2 strongly activates this position through resonance. Conversely, the C4 position is deactivated by the adjacent electron-withdrawing nitro group at C3. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to yield C5-substituted products.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group generally makes the thiophene ring susceptible to nucleophilic aromatic substitution (SNAr). However, for a reaction to occur on the parent this compound, a suitable leaving group on the ring would be necessary. In related compounds like 3-bromo-2-nitrobenzo[b]thiophene, nucleophilic substitution with amines has been observed. researchgate.net Interestingly, in some cases, these reactions can be complex, leading to unexpected isomeric products through nitro group migration. researchgate.netclockss.org For instance, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with certain amines can yield not only the expected 3-amino-2-nitro derivatives but also the rearranged 2-amino-3-nitro products. researchgate.net

Ring-Opening and Cyclization Reactions

While ring-opening reactions of the stable thiophene ring in this compound are not commonly reported, cyclization reactions are fundamental to its synthesis. A notable synthetic route involves an annelation strategy that constructs the thiophene ring in a single operation.

A novel and efficient protocol for synthesizing N-substituted 3-nitrothiophen-2-amines involves the reaction of α-nitroketene N,S-aminoacetals with 1,4-dithiane-2,5-diol (B140307). nih.govnih.gov This transformation is presumed to proceed through a sequence that begins with the base-promoted decomposition of 1,4-dithiane-2,5-diol to form 2-mercaptoacetaldehyde. nih.gov This intermediate then undergoes a formal [3+2] cyclization with the α-nitroketene N,S-aminoacetal. The process involves nucleophilic addition, followed by an intramolecular addition of the thiolate anion and subsequent elimination of methylmercaptan and water to furnish the final 2-amino-3-nitrothiophene product. nih.gov This method highlights a powerful cyclization strategy for accessing this class of compounds.

Derivatization Strategies for Structural Modification

The this compound scaffold is a versatile platform for further structural modification, allowing for the introduction of a wide array of functional groups and the creation of extended conjugated systems.

Introduction of Diverse Substituents

The synthesis of N-substituted 3-nitrothiophen-2-amines has been shown to be highly versatile, accommodating a wide range of substituents on the nitrogen atom. nih.govnih.gov This flexibility allows for the creation of a library of derivatives from a common set of starting materials. By varying the substituent on the starting α-nitroketene N,S-aryl/alkylaminoacetal, a diverse set of N-substituted 2-amino-3-nitrothiophenes can be prepared. nih.gov

The reaction has been successfully demonstrated for a variety of substituents, showcasing its broad scope.

Table 1: Examples of N-Substituents Introduced in the Synthesis of 3-Nitrothiophen-2-amines nih.gov

| Entry | N-Substituent (R) | Product |

| 1 | Methyl | This compound |

| 2 | Phenyl | N-Phenyl-3-nitrothiophen-2-amine |

| 3 | 4-Methylphenyl (p-Tolyl) | N-(4-Methylphenyl)-3-nitrothiophen-2-amine |

| 4 | 4-Methoxyphenyl | N-(4-Methoxyphenyl)-3-nitrothiophen-2-amine |

| 5 | 4-Chlorophenyl | N-(4-Chlorophenyl)-3-nitrothiophen-2-amine |

| 6 | Benzyl (B1604629) | N-Benzyl-3-nitrothiophen-2-amine |

This synthetic strategy provides a direct method for introducing alkyl, substituted and unsubstituted aryl, and benzyl groups, thereby enabling systematic studies of structure-activity relationships in various applications. nih.gov

Formation of Conjugated Systems

The structure of this compound is inherently a conjugated system, with the lone pair of the amino group, the thiophene ring, and the nitro group all participating in π-conjugation. This conjugation can be further extended through derivatization.

A primary method for extending conjugation is through the formation of Schiff bases (imines). The secondary amine functionality in this compound can be condensed with aldehydes or ketones. For example, the reaction of related amino-thiophenes with aldehydes like 5-nitrothiophene-2-carbaldehyde produces Schiff bases containing an imine (C=N) bond that links two aromatic rings. iucr.org This imine bond extends the π-conjugated system across the molecule, which can significantly alter its electronic and optical properties. iucr.org The resulting extended π-system is often associated with applications in materials science and medicinal chemistry. iucr.org

The nitro group attached to the thiophene ring is strongly conjugated with the ring's π-system, a feature confirmed by structural studies on related molecules. iucr.org This inherent conjugation is a key feature that can be leveraged in the design of new functional molecules.

Advanced Spectroscopic and Structural Elucidation of N Methyl 3 Nitrothiophen 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including N-Methyl-3-nitrothiophen-2-amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon skeleton and the chemical environments of protons within a molecule.

In derivatives of 2-aminothiophene, the chemical shifts in ¹H NMR spectra provide key information. For instance, in N-(thiophen-2-yl) nicotinamide (B372718) derivatives, the CONH proton typically appears as a broad singlet at high chemical shifts (around 12.5-12.7 ppm), while aromatic protons on the pyridine (B92270) and thiophene (B33073) rings resonate at lower fields. mdpi.com The methyl group protons attached to the nitrogen or other parts of the molecule show distinct singlet signals at characteristic chemical shifts. mdpi.com

¹³C NMR spectra complement this information by providing data on the carbon framework. In substituted thiophenes, the carbon atoms of the thiophene ring, as well as those in substituent groups like methyl and nitro groups, exhibit specific chemical shifts that are sensitive to their local electronic environment. mdpi.com For example, the carbon of a methyl group attached to a nitrogen (N-CH₃) will have a different chemical shift than a methyl group attached to the thiophene ring.

A complete assignment of all proton and carbon signals is often achieved through a combination of 1D and 2D NMR experiments, which helps in unambiguously connecting protons to their corresponding carbons and mapping out the entire molecular structure. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Thiophene Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CONH | 12.55 (bs, 1H) | 163.4 |

| Pyridine-2-H | 8.85 (d, J = 2.1 Hz, 1H) | 151.6 |

| Pyridine-4-H | 8.59 (d, J = 2.1 Hz, 1H) | 151.4 |

| OCH₃ | 3.84 (s, 3H) | 52.7 |

| CH₃ | 2.57 (s, 3H) | 14.9 |

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between different atoms within a molecule, which is crucial for confirming the structure of complex derivatives. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

HSQC correlates the chemical shifts of protons directly bonded to carbon atoms, allowing for the unambiguous assignment of protonated carbons. HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. This is extremely useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

For instance, in the structural analysis of 3-[substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones, HMBC correlations were vital in assigning the signals of the methoxy (B1213986) group and confirming the connectivity within the aromatic rings. mdpi.com Similarly, for substituted benzothiophenes, long-range COSY experiments can confirm couplings between protons that are separated by several bonds, providing further evidence for the proposed structure. core.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

In the case of this compound and its derivatives, FT-IR and Raman spectra can confirm the presence of key functional groups such as N-H, C-H, C=C, C-N, and NO₂. The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. primescholars.com Aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ range, while C-H in-plane and out-of-plane bending vibrations are found at lower wavenumbers. primescholars.comniscpr.res.in

The nitro group (NO₂) exhibits characteristic symmetric and asymmetric stretching vibrations. For example, in 2-hydroxy-5-methyl-3-nitro pyridine, these bands are observed in the FT-IR and Raman spectra. niscpr.res.in The C-CH₃ stretching vibration is also identifiable in the spectra. niscpr.res.in

The analysis of the vibrational spectra is often supported by theoretical calculations, such as Density Functional Theory (DFT), to assign the observed bands to specific vibrational modes of the molecule. nih.govnih.gov

Table 2: Key Vibrational Frequencies for a Related Heterocyclic Compound

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| N-H stretch | 3401 | - |

| C-H stretch (aromatic) | 3059 | - |

| C-H in-plane bend | 1425, 1290 | 1429, 1300, 1195 |

Ultraviolet-Visible (UV-Vis) Absorption Studies for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems and the presence of chromophores.

For this compound and its derivatives, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions within the thiophene ring and the nitro group. The position and intensity of these bands are influenced by the substituents on the thiophene ring.

In studies of related compounds like 2-amino-3-methyl-5-nitropyridine, the UV-Visible spectrum was obtained using a solvent such as ethanol (B145695). nih.gov The experimental spectrum is often compared with theoretical spectra calculated using time-dependent density functional theory (TD-DFT) to understand the nature of the electronic transitions, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern provides valuable structural information. Aliphatic amines often undergo α-cleavage, where the bond between the α-carbon and the adjacent carbon is broken. miamioh.edulibretexts.org This results in the formation of a stable iminium ion. For N-methylamines, a characteristic fragmentation is the loss of a hydrogen atom to form an [M-1]⁺ ion. docbrown.info

In more complex derivatives, the fragmentation pathways can be intricate. For example, in the mass spectrometry of ketamine analogues, which also contain an amine group, characteristic fragmentation pathways include the loss of the amine substituent and subsequent cleavages of the ring structure. mdpi.com The fragmentation of pyrazole (B372694) derivatives can involve rearrangements of the ring system. researchgate.net High-resolution mass spectrometry (HRMS) is often used to determine the exact mass of the fragments, which helps in deducing their elemental composition. mdpi.com

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Amines

| Fragmentation Process | Resulting Ion | Significance |

|---|---|---|

| α-Cleavage | [R-CH=NH₂]⁺ | Characteristic for primary amines. libretexts.org |

| Loss of H atom | [M-1]⁺ | Common in primary and secondary amines. docbrown.info |

| Loss of alkyl radical | [M-R]⁺ | Indicates the nature of the alkyl substituent. mdpi.com |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

For derivatives of this compound, X-ray crystallography can reveal important structural features. For example, in the crystal structure of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the thiophene and benzene (B151609) rings are twisted with respect to each other. nih.goviucr.org The crystal packing is stabilized by intermolecular hydrogen bonds and π-π stacking interactions. nih.goviucr.org

In the crystal structure of methyl-3-aminothiophene-2-carboxylate, intramolecular N-H···O hydrogen bonds lead to the formation of a seven-membered ring. mdpi.com The crystal packing is further stabilized by intermolecular N-H···O and N-H···N hydrogen bonds. mdpi.com Hirshfeld surface analysis is often used to visualize and quantify the intermolecular interactions within the crystal. nih.gov

The data obtained from X-ray crystallography, such as the space group, unit cell dimensions, and atomic coordinates, provide a complete picture of the molecule's solid-state structure.

Table 4: Crystallographic Data for a Related Thiophene Derivative

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: Specific values for unit cell dimensions would be obtained from the crystallographic information file (CIF) for the specific compound.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed experimental or theoretical data specifying the bond lengths (e.g., C-S, C-N, N-O), bond angles (e.g., C-S-C, S-C-C), and critical dihedral angles that define the planarity and conformation of the thiophene ring relative to the nitro and N-methylamino groups for this compound are not available in the reviewed scientific literature. The creation of a precise data table is therefore not possible.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

A Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis requires crystallographic information files (.cif) obtained from X-ray diffraction experiments. As no such data has been published for this compound, a discussion of its specific intermolecular contacts (such as hydrogen bonds, H···H, C···H, or O···H interactions) and the generation of corresponding fingerprint plots cannot be conducted.

Further experimental research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, is required to elucidate the detailed structural information necessary for the advanced analysis outlined.

Applications of N Methyl 3 Nitrothiophen 2 Amine in Organic Synthesis and Functional Materials

Role as a Versatile Building Block in Heterocyclic Synthesis

N-Methyl-3-nitrothiophen-2-amine is part of the broader 2-aminothiophene class of compounds, which are significant in organic synthesis. beilstein-journals.orgd-nb.info Thiophenes are a critical category of heterocyclic compounds found in both natural and synthetic organic molecules. beilstein-journals.orgd-nb.info The development of novel methods for synthesizing these heterocycles from simple starting materials is a key area of focus in medicinal and materials chemistry. researchgate.net A novel and efficient protocol has been developed for the synthesis of N-substituted 3-nitrothiophen-2-amines, which involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol (B140307). beilstein-journals.orgd-nb.inforesearchgate.net This method is notable for generating two carbon-carbon bonds in a single operation. beilstein-journals.orgd-nb.infobeilstein-journals.org

Synthesis of Poly-functionalized Heterocyclic Ring Systems

The synthetic route to N-substituted 3-nitrothiophen-2-amines, including the N-methyl derivative, demonstrates its role in creating poly-functionalized molecules. researchgate.net The process efficiently introduces both a 2-amino and a 3-nitro substituent onto the thiophene (B33073) ring. researchgate.net This domino reaction proceeds through several steps, including 2-mercaptoacetaldehyde generation, nucleophilic carbonyl addition, annelation, and elimination. beilstein-journals.orgd-nb.infobeilstein-journals.org The resulting N-substituted 3-nitrothiophen-2-amines are themselves poly-functionalized systems, possessing a secondary amine, a nitro group, and the thiophene heterocycle, making them valuable intermediates for further chemical transformations.

The versatility of this synthesis allows for the creation of a wide array of derivatives. The reaction accommodates various substituents on the nitrogen atom, including linear and branched alkyl groups, as well as benzyl (B1604629) substituents, leading to a library of poly-functionalized thiophenes in excellent yields. researchgate.net

Construction of Diverse Chemical Scaffolds

The 2-aminothiophene core is a foundational scaffold for a multitude of complex molecules. beilstein-journals.orgd-nb.info Precursors to this compound, such as nitroketene N,S-acetals, are recognized as highly useful building blocks for creating diverse heterocyclic and fused heterocyclic compounds. researchgate.netrsc.org This utility extends to the resulting 2-aminothiophene derivatives.

The synthesis protocol allows for the construction of numerous N-substituted 3-nitrothiophen-2-amines, highlighting the adaptability of this chemical scaffold. researchgate.net The ability to easily generate these derivatives makes them important starting points for building more complex, biologically relevant heterocyclic structures. d-nb.info The table below details the synthesis of several N-substituted 3-nitrothiophen-2-amines, illustrating the scope of this method in producing diverse chemical scaffolds. researchgate.net

| Compound | R Substituent | Time (min) | Yield (%) |

| 3s | Me | 205 | 93 |

| 3t | Et | 200 | 95 |

| 3u | n-Bu | 190 | 98 |

| 3w | cyclopropyl | 190 | 94 |

| 3y | Bn | 180 | 92 |

Precursor for Advanced Organic Materials

The 2-aminothiophene framework, of which this compound is a member, is not only crucial in medicinal chemistry but also shows significant potential as a precursor for advanced functional materials. beilstein-journals.orgd-nb.info

Applications in Liquid Crystals

Derivatives of 2-aminothiophene have been identified as having potential applications in the field of liquid crystals. beilstein-journals.orgd-nb.inforesearchgate.net The structural properties of these heterocyclic compounds make them suitable candidates for the design and synthesis of new liquid crystalline materials.

Utilization in Organic Solar Cells and Photonic Polymers

The class of 2-aminothiophene compounds are considered promising precursors for materials used in organic solar cells and photonic polymers. beilstein-journals.orgd-nb.inforesearchgate.net Thiophene-based polymers are well-established in organic electronics, and functionalized monomers like this compound could serve as building blocks for new polymers with tailored optoelectronic properties.

Role in Electroluminescent Materials

There is noted potential for 2-aminothiophene derivatives in the development of electroluminescent materials. beilstein-journals.orgd-nb.inforesearchgate.net These materials are fundamental to technologies such as organic light-emitting diodes (OLEDs). The inherent electronic and optical properties of the 2-aminothiophene scaffold make it an attractive component for designing novel emitters or host materials in electroluminescent devices.

Synthetic Utility for Scaffolds with Reported Biological Relevance

This compound belongs to the 2-aminothiophene class of compounds, which are recognized as "privileged scaffolds" in medicinal chemistry. researchgate.netnih.gov These structures are versatile building blocks for synthesizing more complex molecules with potential therapeutic applications. nih.gov The presence of multiple functional groups—the secondary amine, the electron-withdrawing nitro group, and the aromatic thiophene ring—makes this compound a valuable precursor for creating diverse molecular architectures with biological significance. nih.govresearchgate.net

Formation of Skeletal Structures for Medicinal Chemistry Research

The 2-amino-3-nitrothiophene framework, of which this compound is a specific example, serves as a foundational core for developing novel skeletal structures in medicinal chemistry. The strategic placement of the amino and nitro groups allows for a variety of chemical transformations to build larger and more complex molecules. These derivatives are often explored for a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. researchgate.net

The synthesis of the core N-substituted 3-nitrothiophen-2-amine (B13103592) structure itself can be achieved through a domino reaction involving α-nitroketene N,S-aminoacetals and 1,4-dithiane-2,5-diol. beilstein-journals.orgresearchgate.net This efficient method allows for the creation of a library of compounds, including the N-methyl derivative, which can then be used as starting materials for further synthetic exploration. Once synthesized, this scaffold provides a platform for generating molecular diversity.

The functional groups on the this compound scaffold are key to its utility in building new skeletal structures. The nitro group, for instance, is a versatile functional group in organic synthesis that can be readily converted into other functionalities like an amino group, which opens up further synthetic pathways. researchgate.netorganic-chemistry.org The secondary amine can undergo various reactions, such as acylation or alkylation, to attach different substituents, thereby modifying the molecule's properties.

The general approach in medicinal chemistry involves using such scaffolds to create a collection of related compounds that can be screened for biological activity against various targets. nih.govresearchgate.net The thiophene ring system is a common feature in many FDA-approved drugs, highlighting the importance of this heterocyclic motif in pharmacologically active molecules. researchgate.net

Table 1: Potential Synthetic Transformations of the this compound Scaffold

| Functional Group | Reaction Type | Potential Outcome | Relevance |

| Nitro Group (-NO2) | Reduction | Formation of a diamino-thiophene derivative | Creates new reactive site for further derivatization |

| Secondary Amine (-NHCH3) | Acylation | Formation of amide derivatives | Introduction of diverse side chains |

| Secondary Amine (-NHCH3) | N-Arylation / N-Alkylation | Expansion of the molecular framework | Modification of steric and electronic properties |

| Thiophene Ring | Electrophilic Substitution | Functionalization of the ring (e.g., halogenation) | Provides handles for cross-coupling reactions |

Development of Molecular Hybrids Containing Diverse Heterocyclic Motifs

A key strategy in modern drug discovery is the creation of molecular hybrids, which involves combining two or more different pharmacophores (biologically active moieties) into a single molecule. This approach can lead to compounds with improved affinity, selectivity, or a dual mode of action. The this compound scaffold is an excellent starting point for the synthesis of such hybrids due to its inherent reactivity and its identity as a nitroenamine derivative. nih.govresearchgate.net

Nitro-1,1-enediamines and related structures are well-established as versatile building blocks for the synthesis of a wide array of functionalized fused heterocyclic compounds. nih.gov The reactivity of the nitroenamine fragment within the this compound structure allows it to react with various electrophiles and dinucleophiles to construct new ring systems fused to the thiophene core.

For example, the nitroenamine moiety can participate in annulation reactions, where a new ring is formed. researchgate.net This allows for the fusion of other heterocyclic motifs, such as pyrazines, quinoxalines, or imidazoles, onto the thiophene scaffold. nih.gov The resulting polycyclic structures represent novel chemical spaces for biological screening. The development of such molecular hybrids is a productive avenue in the search for new therapeutic agents, as it combines the established biological relevance of the 2-aminothiophene core with the pharmacological profiles of other heterocyclic systems. researchgate.netresearchgate.net

Table 2: Examples of Heterocyclic Motifs in Biologically Relevant Molecules

| Heterocyclic Motif | Associated Biological Activities |

| Thiophene | Anti-inflammatory, Antiviral, Antitumor researchgate.netbeilstein-journals.org |

| Pyrazine | Anticancer, Antibacterial |

| Quinoxaline | Antiviral, Antibacterial, Anticancer |

| Imidazole | Antifungal, Anti-inflammatory |

| Pyridine (B92270) | Fungicidal, various therapeutic applications mdpi.com |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of N-substituted 3-nitrothiophen-2-amines has been notably advanced by the development of a novel and efficient protocol. nih.govbeilstein-journals.orgnih.gov This method involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol (B140307) in the presence of a base like potassium carbonate (K2CO3) in refluxing ethanol (B145695). nih.govnih.gov A key advantage of this transformation is the formation of two carbon-carbon bonds in a single operation, starting from simple acyclic substrates. beilstein-journals.orgnih.gov

This reaction provides the desired 2-(alkylamino)-3-nitrothiophenes in excellent yields. nih.gov The method is versatile, accommodating the preparation of compounds with linear alkyl substituents (e.g., N-ethyl, N-propyl), α-branched alkyl groups, and benzyl (B1604629) substituents. nih.gov

Future research will likely focus on expanding this methodology and exploring alternative sustainable pathways. This could include the use of photocatalysis or electrochemistry to drive the synthesis under even milder conditions. researchgate.net The development of one-pot reactions that further increase molecular complexity from simple starting materials, such as employing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with bromo-nitrothiophenes, represents another promising avenue. nih.gov

Table 1: Synthesis of N-Alkyl-3-nitrothiophen-2-amine Derivatives This table presents the yields for various N-alkyl derivatives of 3-nitrothiophen-2-amine (B13103592) synthesized via the reaction of the corresponding α-nitroketene N,S-alkylaminoacetals and 1,4-dithiane-2,5-diol.

| Entry | Alkyl Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | n-Propyl | N-propyl-3-nitrothiophen-2-amine | 94 |

| 2 | n-Butyl | N-butyl-3-nitrothiophen-2-amine | 92 |

| 3 | Isopropyl | N-isopropyl-3-nitrothiophen-2-amine | 96 |

| 4 | Benzyl | N-benzyl-3-nitrothiophen-2-amine | 98 |

Data sourced from Beilstein Journal of Organic Chemistry, 2015. nih.gov

Unveiling Undiscovered Reactivity Patterns and Transformations

The established synthetic route for N-substituted 3-nitrothiophen-2-amines is believed to proceed through a compelling reaction sequence. nih.gov The process likely begins with the base-promoted decomposition of 1,4-dithiane-2,5-diol to generate 2-mercaptoacetaldehyde. nih.gov This is followed by a formal [3+2] annexation, involving nucleophilic addition and cyclization, and subsequent elimination steps to furnish the final thiophene (B33073) product. nih.gov This mechanism highlights the compound's role as a "push-pull" heterocyclic system, where the electron-donating amino group and electron-withdrawing nitro group influence its reactivity. nih.gov

A significant area for future investigation is the reactivity of the nitro group itself. In related nitrothiophene structures, such as nitrothiophene carboxamides, the nitro group acts as a prodrug element. nih.gov These compounds are activated within bacteria by specific nitroreductases (NfsA and NfsB), a transformation essential for their antibacterial activity. nih.govresearchgate.net Exploring whether N-Methyl-3-nitrothiophen-2-amine or its derivatives can undergo similar bioreductive activation could unveil new applications. Further studies could also focus on the nucleophilic aromatic substitution (SNAr) reactions, where the nitro group activates the thiophene ring towards attack by nucleophiles. researchgate.net

Advanced Computational Modeling for Complex Reactivity and Properties

While specific computational studies on this compound are not widely published, advanced computational modeling is a critical tool for predicting the properties and reactivity of related thiophene systems. nih.govmdpi.com Density Functional Theory (DFT) is commonly employed to investigate the electronic structure of such molecules. nih.gov

Key areas of computational analysis include:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps determine the electronic properties and chemical reactivity of the molecules. The HOMO-LUMO energy gap is a crucial indicator of molecular stability. nih.gov

Electrostatic Potential (ESP): ESP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.com

Intermolecular Interactions: Methods like Hirshfeld surface analysis and reduced density gradient (RDG) analysis can elucidate the nature and strength of non-covalent interactions, such as hydrogen bonds, that govern the crystal packing of these compounds in the solid state. mdpi.com

Future research will undoubtedly apply these advanced computational methods directly to this compound to build predictive models of its reactivity, stability, and potential interactions with biological targets or other chemical species.

Table 2: Application of Computational Methods in Thiophene Derivative Analysis This table summarizes computational techniques and the insights they provide, based on studies of structurally similar thiophene compounds.

| Computational Method | Property Investigated | Significance | Reference |

|---|---|---|---|

| DFT (Density Functional Theory) | HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability. | nih.gov |

| ESP (Electrostatic Potential) | Molecular charge distribution | Identifies reactive sites for electrophilic/nucleophilic attack. | mdpi.com |

| Hirshfeld Surface Analysis | Intermolecular contacts | Characterizes non-covalent interactions in crystal structures. | mdpi.com |

Strategic Design and Synthesis of Derivatives for Specific Chemical Applications

This compound is an excellent scaffold for the strategic design and synthesis of a diverse range of derivatives. The synthetic versatility allows for the introduction of various N-aryl and N-alkyl substituents, enabling the fine-tuning of the molecule's properties. beilstein-journals.orgnih.gov

2-Aminothiophene derivatives have demonstrated a wide array of potential applications, including:

Functional Materials: They are explored for use in liquid crystals, organic solar cells, and electroluminescent materials. beilstein-journals.orgnih.gov

Chemotherapeutic Agents: The nitrothiophene moiety is an important pharmacophore. beilstein-journals.org For instance, nitrothiophene carboxamides have been developed as a novel class of narrow-spectrum antibacterial agents. nih.gov Other derivatives, such as Schiff bases formed from 5-nitrothiophene-2-carbaldehyde, are investigated for their bioactivity. iucr.orgnih.gov

Future work will focus on the rational design of derivatives of this compound for specific functions. This involves creating libraries of related compounds and screening them for desired properties, whether for materials science applications like novel reactive mesogens or for medicinal chemistry as inhibitors of specific biological pathways. nih.govrsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.